![molecular formula C8H14N2O3 B135074 Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- CAS No. 137706-80-0](/img/structure/B135074.png)
Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-: is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . This compound is characterized by its unique structure, which includes an acetamide group and an acetylaminoethyl group. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- typically involves the reaction of acetamide with acetylaminoethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated compounds, bases like sodium hydroxide; reactions are conducted under controlled temperatures.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Production of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted products with new functional groups replacing existing ones.
Scientific Research Applications
Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce acetylaminoethyl groups into target molecules.
Biology: Employed in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Medicine: Utilized in pharmaceutical research for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also participate in signaling pathways by modifying proteins and other biomolecules, thereby influencing cellular processes .
Comparison with Similar Compounds
Acetamide, N-(2-hydroxyphenyl)-: This compound has a similar acetamide group but differs in the presence of a hydroxyphenyl group instead of an acetylaminoethyl group.
Acetamide, N-(4-aminophenyl)-: Another similar compound with an aminophenyl group, which imparts different chemical properties compared to Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-.
Uniqueness: Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides distinct reactivity and interaction with biological molecules, making it valuable in various fields of research .
Properties
IUPAC Name |
N-[2-(diacetylamino)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-6(11)9-4-5-10(7(2)12)8(3)13/h4-5H2,1-3H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSYISMFWLVXAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN(C(=O)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336765 |
Source


|
| Record name | Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137706-80-0 |
Source


|
| Record name | Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methylbenz[a]anthracene](/img/structure/B134991.png)
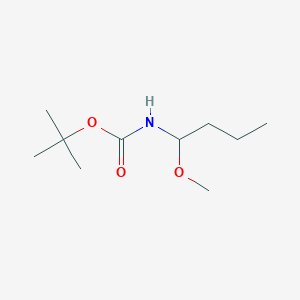
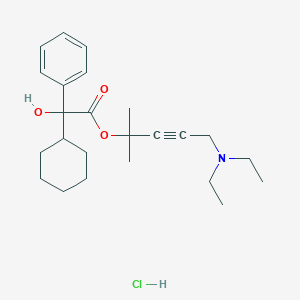
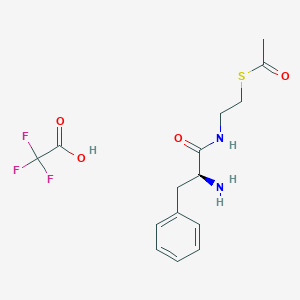

![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)
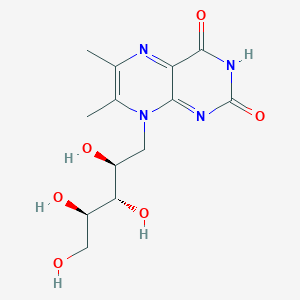

![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)
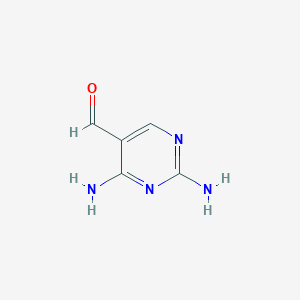
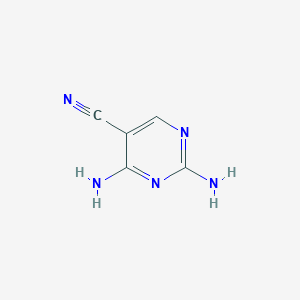
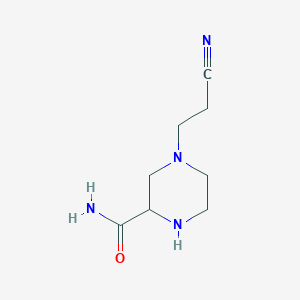
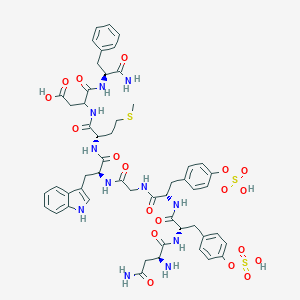
![7-Methylbenz[a]anthracene](/img/structure/B135024.png)
